Asperlicin
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Overview
Description
Asperlicin is a natural product that is produced by the fungus Aspergillus alliaceus. Asperlicin has been found to have several potential applications in scientific research due to its unique properties.
Scientific Research Applications
Asperlicin as a Cholecystokinin Antagonist
Asperlicin, isolated from the fungus Aspergillus alliaceus, is a notable nonpeptide cholecystokinin (CCK) antagonist. Its significant affinity for pancreatic, ileal, and gallbladder CCK receptors makes it 300 to 400 times more potent than proglumide, a standard agent in this class. This makes asperlicin a valuable tool for investigating the physiological and pharmacological actions of CCK (Chang et al., 1985).
Impact on Isolated Islets
Asperlicin has been shown to antagonize the stimulatory effects of cholecystokinin on isolated islets. In studies, it completely inhibited insulin release in response to CCK, supporting its role as a specific and potent antagonist of CCK's effects on islet tissue (Zawalich & Diaz, 1987).
Asperlicin in Acute Pancreatitis
In research on acute pancreatitis in rats, asperlicin, as a CCK receptor antagonist, was studied for its effects on the pathogenesis of the condition. The results indicated that endogenous CCK participates in the pathogenesis of acute hemorrhagic pancreatitis, and asperlicin could have potential therapeutic implications (Wisner & Renner, 1988).
Development of Asperlicin Analogs
Further research has focused on synthesizing asperlicin analogs with improved potency and water solubility for better physiological and pharmacological utility. Some of these analogs displayed greater potency than asperlicin itself on CCK receptors (Bock et al., 1986).
Biosynthesis and Assembly of Asperlicin
Studies also delve into the biosynthesis of asperlicin, revealing its formation from amino acids like tryptophan, anthranilate, and leucine. Understanding its biosynthesis pathway is crucial for the production and development of asperlicin analogs (Houck et al., 1988).
properties
CAS RN |
93413-04-8 |
---|---|
Product Name |
Asperlicin |
Molecular Formula |
C31H29N5O4 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1 |
InChI Key |
MGMRIOLWEROPJY-FPACPZPDSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
SMILES |
CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Canonical SMILES |
CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
synonyms |
(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione asperlicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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